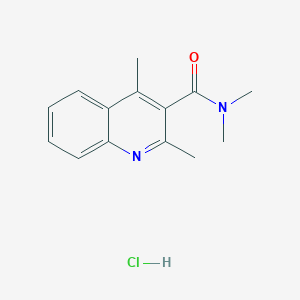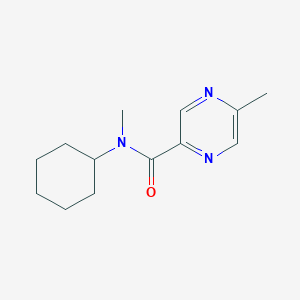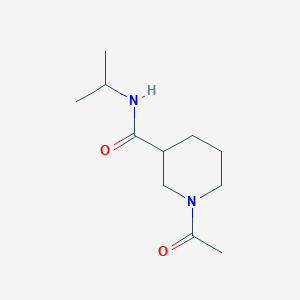![molecular formula C15H20N2O2 B7565247 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7565247.png)
2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide, also known as MPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPAC is a derivative of the compound, N-phenylpyrrolidine-2-carboxamide, which has been shown to have analgesic and anti-inflammatory effects. In
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide has been shown to have several biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide has been shown to have antioxidant properties. In a study conducted by Zhang et al. (2019), 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide was shown to reduce oxidative stress and improve mitochondrial function in a mouse model of Parkinson's disease. 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide has also been shown to have antitumor effects. In a study conducted by Chen et al. (2019), 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide was shown to inhibit the growth of human lung cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide is its relatively low toxicity profile compared to other commonly used analgesics. This makes it a promising candidate for further development as an analgesic and anti-inflammatory agent. However, one limitation of 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide to better understand its analgesic, anti-inflammatory, and antitumor effects. Additionally, further studies are needed to evaluate the potential of 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide as a therapeutic agent for various diseases, including Parkinson's disease and cancer.
Métodos De Síntesis
The synthesis of 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide involves the reaction of 2-(pyrrolidine-1-carbonyl)benzoic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acid chloride intermediate, which is then reacted with the amine group of pyrrolidine to form 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide. The purity of the compound can be improved through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide has been the subject of several scientific studies due to its potential applications in various fields. In the field of medicinal chemistry, 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide has been investigated for its potential as a novel analgesic and anti-inflammatory agent. In a study conducted by Li et al. (2018), 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide was shown to have potent analgesic and anti-inflammatory effects in mice models of acute and chronic pain. The study also demonstrated that 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide had a lower toxicity profile compared to other commonly used analgesics such as morphine and tramadol.
Propiedades
IUPAC Name |
2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11(2)14(18)16-13-8-4-3-7-12(13)15(19)17-9-5-6-10-17/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFSJFWYHCQGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(azocane-1-carbonyl)phenyl]acetamide](/img/structure/B7565178.png)
![2-(N-methylanilino)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]acetamide](/img/structure/B7565182.png)

![N-[[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-(1-cyclopropylpyrrolidin-3-yl)methanamine](/img/structure/B7565192.png)
![3-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethoxy]benzonitrile](/img/structure/B7565197.png)
![3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7565204.png)
![1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine](/img/structure/B7565211.png)

![3-hydroxy-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]piperidine-1-carboxamide](/img/structure/B7565224.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolidine-1-carboxamide](/img/structure/B7565232.png)
![1-[3-(2-Methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7565237.png)

![N-(3-methoxypropyl)-2-[4-(2-pyrrolidin-1-ylacetyl)piperazin-1-yl]acetamide](/img/structure/B7565256.png)
![4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile](/img/structure/B7565259.png)